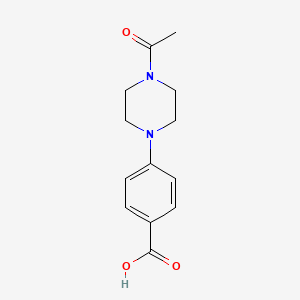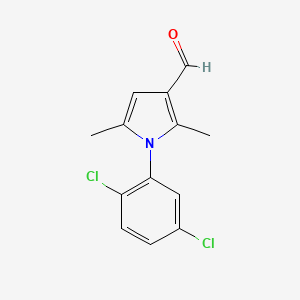
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
The compound “1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The 2,5-dichlorophenyl group is a phenyl ring substituted with two chlorine atoms, which might contribute to the reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Knorr pyrrole synthesis or a similar method, followed by the introduction of the 2,5-dichlorophenyl group . The aldehyde group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure would consist of a pyrrole ring substituted with a 2,5-dichlorophenyl group and an aldehyde group. The presence of the nitrogen in the pyrrole ring and the electronegative chlorine atoms might result in a polar molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The aldehyde group is typically quite reactive and could undergo reactions such as nucleophilic addition or oxidation . The pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with pyrrole rings are aromatic and relatively stable . The presence of electronegative chlorine atoms might make the compound somewhat polar, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Enantiomers and Stereochemical Studies
- Sterically Hindered N-Aryl Pyrroles : Vorkapić-Furač et al. (1989) explored the synthesis of novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, which could be associated with the compound . They studied diastereoisomeric association complexes and achieved separation of enantiomers by liquid chromatography, indicating potential applications in stereochemical studies and chiral separations (Vorkapić-Furač et al., 1989).
Synthesis of Related Compounds
Versatile Synthesis of Quinolines and Related Pyridines : Meth–Cohn et al. (1981) discussed the synthesis of 2-acetamidothiophen-3-carbaldehydes and their transformation into various pyridine derivatives, showing the potential of such pyrrole derivatives in synthesizing a variety of heterocyclic compounds (Meth–Cohn et al., 1981).
Synthesis of Precursors for Chiral Ligands : Smaliy et al. (2013) reported on the synthesis of 1,2,5-substituted pyrrole derivatives with potential use as precursors for chiral bidentate phosphine ligands. This indicates the compound’s relevance in the synthesis of complex ligands for catalysis or other applications (Smaliy et al., 2013).
Pyrroles Reaction with Dichlorocarbene : Jones and Rees (1969) explored the reaction of pyrroles like the compound with dichlorocarbene, leading to the formation of 3-chloropyridines. This indicates its potential application in organic synthesis and reaction mechanism studies (Jones & Rees, 1969).
Formation of Fluorinated Derivatives
- New Synthesis of 3-Fluoropyrroles : Surmont et al. (2009) reported the efficient preparation of 3-fluoropyrroles from pyrroline derivatives, suggesting potential for the compound in the synthesis of fluorinated derivatives, important in pharmaceuticals and agrochemicals (Surmont et al., 2009).
Novel Synthesis Methods and Applications
Ethyl Pyrrole Derivatives and Quantum Chemical Calculations : Singh et al. (2014) focused on the synthesis of a pyrrole chalcone derivative and its characterization, demonstrating the use of pyrrole derivatives in computational chemistry and the synthesis of novel organic compounds (Singh et al., 2014).
Group 14 5-Metallated Pyrrole-2-Carbaldehydes : Denat et al. (1992) developed regiospecifically prepared group 14 5-metallated pyrrole-2-carbaldehydes, indicating potential applications in organometallic chemistry and materials science (Denat et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-6-11(14)3-4-12(13)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAJEOLBXDGTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366456 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde | |
CAS RN |
568543-96-4 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



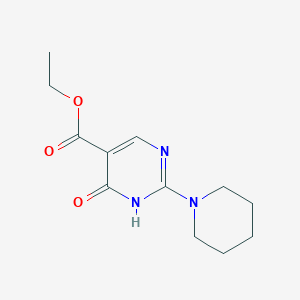
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)
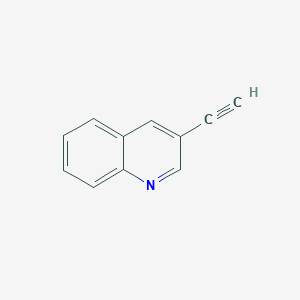
![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)
![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)
![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)
![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)
![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)
![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)
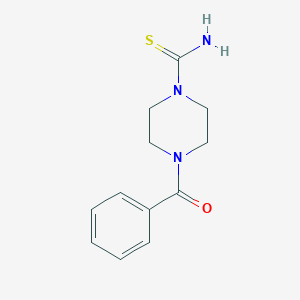
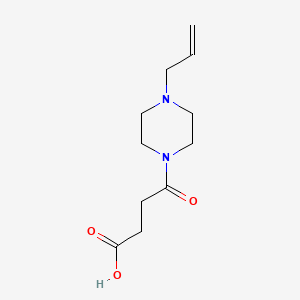
![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)
